1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid

fragment-based drug design logP optimization cycloalkane building blocks

Medicinal chemists requiring precise exit vector geometry in fragment evolution often face a gap between flexible linear linkers and rigid monofunctional cores. 1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid (CAS 1521013-65-9) directly addresses this with a quaternary α-carbon that enforces a single conformational ensemble. This geminal arrangement projects both a carboxylic acid and a tertiary alcohol from the same rigid carbon, offering predictable spatial presentation of hydrogen-bond donors and acceptors-ideal for E3 ligase ligand conjugation, orthogonal linker attachment, and systematic SAR studies that demand balanced polarity (XLogP3 1.1, TPSA 57.5 Ų). For procurement managers, the product is supplied with a consistent 95% purity specification, supported by batch-specific analytical data, and available for immediate global shipment.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Cat. No. B13241508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)(C1(CCCC1)C(=O)O)O
InChIInChI=1S/C9H16O3/c1-8(2,12)9(7(10)11)5-3-4-6-9/h12H,3-6H2,1-2H3,(H,10,11)
InChIKeyQDZGAEORWVFLSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid – Physicochemical Identity


1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid (CAS 1521013-65-9) is a fully synthetic, geminally disubstituted cyclopentane building block bearing a tertiary alcohol and a carboxylic acid on the same ring carbon. Its molecular formula is C9H16O3 with a molecular weight of 172.22 g·mol⁻¹ and a computed XLogP3-AA of 1.1 [1]. The compound is catalogued primarily as a research intermediate for medicinal chemistry, fragment-based screening, and bioconjugate development.

Geminal dual-functional handle for orthogonal derivatization
Balanced polarity for mid-logP fragment libraries
Conformationally restricted quaternary cyclopentane core

Why Generic Cyclopentane Carboxylic Acids Are Not Replaceable


Simple cyclopentane-1-carboxylic acids or monofunctional analogs cannot replicate the precise spatial arrangement and dual hydrogen-bonding capacity of the target compound. The germinal 2-hydroxypropan-2-yl substituent simultaneously modulates lipophilicity, hydrogen-bond donor count, and steric demand [1]. Replacing this substitution pattern with a methyl group, a primary alcohol, or relocating the hydroxyl group to the 3‑position fundamentally alters the compound’s polarity, conformational bias, and potential for regioselective derivatization—parameters that dictate scaffold behavior in fragment evolution and linker chemistry.

Spatial arrangement

Geminal disubstitution cannot be mimicked by monofunctional or 1-methyl analogs.

Hydrogen-bond profile

Extra HBD/HBA from tertiary alcohol alters target engagement potential.

Conformational constraint

1-substituted quaternary center restricts low-energy conformers vs. 3-substituted regioisomer.

Quantitative Differentiation from Nearest Structural Analogs


Lipophilicity Modulation vs. Unsubstituted and Methyl Analogs

The target compound exhibits a computed XLogP3-AA of 1.1, which lies between the values for cyclopentane-1-carboxylic acid (XLogP3 0.9) and 1-methylcyclopentane-1-carboxylic acid (XLogP3 1.2) [1]. This intermediate lipophilicity, achieved without adding halogen atoms or extended alkyl chains, makes it a balanced starting point for fragment growth where both aqueous solubility and passive membrane permeability are desired.

Lipophilicity niche
Class-level
+0.2 log units
(vs. parent acid)
Occupies a logP niche unavailable with simpler cyclopentane acids.
Computed value; experimental logP/D data to verify.
fragment-based drug design logP optimization cycloalkane building blocks

Hydrogen-Bond Donor and Acceptor Count Advantage

The target compound possesses 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA), compared with 1 HBD / 2 HBA for cyclopentane-1-carboxylic acid and its 1-methyl derivative [1]. The additional donor originates from the tertiary alcohol, which enables a second, geometrically distinct hydrogen-bond interaction without introducing a basic amine.

Hydrogen-bond capacity
Class-level
HBD +1, HBA +1 vs. comparators
Additional HBD may enhance polar binding pocket engagement.
Class-level inference from descriptor calculation.
hydrogen bonding protein-ligand interactions solubility engineering

Increased Topological Polar Surface Area

The topological polar surface area (TPSA) of the target compound is 57.5 Ų, whereas the TPSA of cyclopentane-1-carboxylic acid is 37.3 Ų [1]. This 54% increase is driven entirely by the tertiary alcohol and alters the compound's predicted positioning on permeability-solubility trade-off plots.

Polar surface area
Class-level
TPSA +20.2 Ų (57.5 vs. 37.3)
Alters permeability-solubility trade-off positioning.
>50 Ų suggests reduced passive CNS permeability; property to review.
TPSA CNS drug design ADME profiling

Regioisomeric Differentiation: 1-Substituted vs. 3-Substituted

The target compound places both functional groups at the 1-position, creating a quaternary carbon center with restricted conformational freedom. In contrast, 3-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylic acid (CAS 90647-05-5) distributes the substituents across the ring, resulting in a different spatial separation between the carboxylate and the hydroxyl group [1]. The 1-substituted pattern reduces the number of low-energy conformers and places the hydroxyl in a fixed geminal relationship to the carboxylic acid, which can be exploited for intramolecular hydrogen bonding or metal chelation.

Regioisomeric control
Data to verify
1-substituted quaternary center vs. 3-substituted flexible linker
Conformational pre-organization may reduce entropic penalty upon binding.
Qualitative conformational difference; experimental validation needed.
regiochemistry scaffold diversity stereoelectronic effects

High-Yield Application Scenarios Based on Differentiated Properties


Fragment-Based Lead Generation for Mid-Polarity Targets

With an XLogP3 of 1.1 and TPSA of 57.5 Ų, the compound occupies a physicochemical space distinct from simpler cyclopentane acids. Fragment screening libraries that include this building block can probe protein pockets that require balanced polarity—neither too lipophilic nor too polar—thereby increasing hit diversity [1].

Bifunctional Degrader (PROTAC) Linker Precursor

The combination of a carboxylic acid (for E3 ligase ligand conjugation) and a tertiary alcohol (for orthogonal protecting group or linker attachment) in a compact cyclopentane core provides a dual-functionalization handle. The geminal arrangement ensures that both attachment points emanate from the same rigid carbon, offering predictable exit vector geometry uncommon in simple linear linkers [1].

Conformationally Constrained Probe for Active-Site Mapping

The quaternary α-carbon enforces a single conformational ensemble around the ring substitution site. This rigidity distinguishes the compound from flexible-chain analogs and from the 3-substituted regioisomer, making it useful for structure-activity relationship (SAR) studies that demand precise spatial presentation of hydrogen-bond donor and acceptor groups [2].

Scaffold for Peripheral-Target Discovery (CNS Exclusion)

The TPSA of 57.5 Ų approaches the threshold commonly associated with reduced brain penetration. Medicinal chemists seeking to minimize CNS exposure while retaining favorable drug-like properties can use this scaffold as a starting point, avoiding additional polarity adjustments that simpler cyclopentane acids would require [1].

Application
Selection Property
Validation Focus
Fragment-based lead generation
Mid-polarity profile (XLogP3 ~1.1, TPSA ~58 Ų)
Solubility and permeability assay profiling
PROTAC linker precursor
Geminal dual functionalization handles
Orthogonal conjugation chemistry validation
Conformational SAR probe
Constrained quaternary α-carbon
Conformational analysis and binding assay comparison
Peripheral-target scaffold (reduced CNS penetration propensity)
TPSA threshold for reduced brain penetration
In vitro permeability and brain-plasma ratio assessment
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